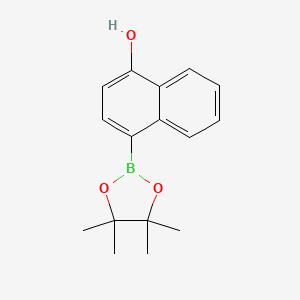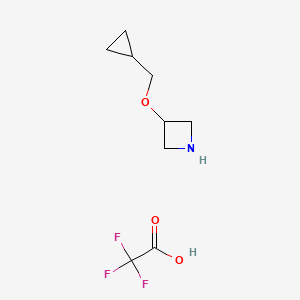
Methyl 4-(2-Aminopyrimidin-4-yl)benzoate
Descripción general
Descripción
“Methyl 4-(2-Aminopyrimidin-4-yl)benzoate” is a chemical compound with the molecular formula C12H11N3O2 . It has a molecular weight of 229.238 and is categorized under esters . It is used for research purposes .
Physical And Chemical Properties Analysis
“Methyl 4-(2-Aminopyrimidin-4-yl)benzoate” has a molecular weight of 229.238 .Aplicaciones Científicas De Investigación
Protein Kinase Inhibition
Methyl 4-(2-Aminopyrimidin-4-yl)benzoate: derivatives have been synthesized and evaluated for their potential as protein kinase inhibitors. This application is crucial because protein kinases play a significant role in the regulation of cellular processes, and their dysregulation is associated with diseases like cancer. The derivatives of this compound have shown that the planar pyrido[3,4-g]quinazoline tricyclic system is essential to maintain protein kinase inhibitory potency .
Antiviral Agents
The aminopyrimidine moiety, which is part of the Methyl 4-(2-Aminopyrimidin-4-yl)benzoate structure, has been utilized in the design of compounds with antiviral activities. These compounds are particularly important in the development of new therapies against viral infections .
Antileukemic Agents
Research has indicated that 2-aminopyrimidin-4-yl derivatives can be directed towards the development of antileukemic agents. Leukemia, a type of cancer found in blood and bone marrow, is caused by the rapid production of abnormal white blood cells, and targeting specific pathways with these compounds could offer new treatment avenues .
Hyperuricemia Treatment
Compounds based on the 2-aminopyrimidin-4-yl structure have been explored for their potential to treat hyperuricemia, a condition characterized by excess uric acid in the blood, which can lead to gout and kidney stones .
Neurodegenerative Disorders
The design of biologically active compounds using the aminopyrimidine scaffold has included directions for combating neurodegenerative disorders. These disorders, such as Alzheimer’s and Parkinson’s disease, involve the progressive loss of structure or function of neurons .
Cancer Chemotherapy
The structural modification of aminopyrimidine derivatives has led to the identification of compounds with potential use in chemotherapy for certain forms of cancer. This is a significant field of application given the ongoing need for more effective cancer treatments .
Anti-inflammatory Drugs
The anti-inflammatory properties of 2-aminopyrimidin-4-yl derivatives make them candidates for the development of new anti-inflammatory drugs. Such drugs could potentially treat conditions like arthritis, which involves inflammation of the joints .
Hormonal Drugs
Lastly, the aminopyrimidine structure has been used in the design of hormonal drugs. These drugs can play a role in treating hormonal imbalances and related disorders .
Direcciones Futuras
2-aminopyrimidine derivatives, such as “Methyl 4-(2-Aminopyrimidin-4-yl)benzoate”, have potential in the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs . This suggests that “Methyl 4-(2-Aminopyrimidin-4-yl)benzoate” could have potential applications in these areas in the future.
Propiedades
IUPAC Name |
methyl 4-(2-aminopyrimidin-4-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-11(16)9-4-2-8(3-5-9)10-6-7-14-12(13)15-10/h2-7H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSBGADRNPZGCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-Aminopyrimidin-4-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1407606.png)
![1-[5-(4-Ethylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407607.png)

![[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1407611.png)





![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407620.png)
![1-[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1407623.png)
![1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1407624.png)
![4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1407627.png)
